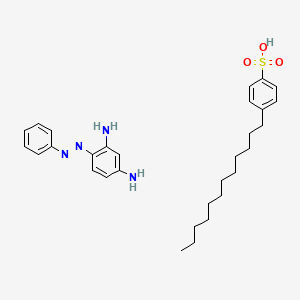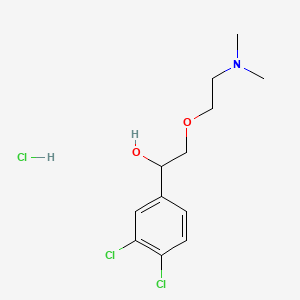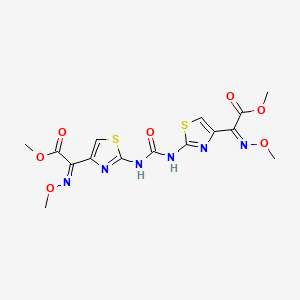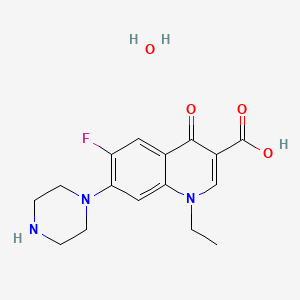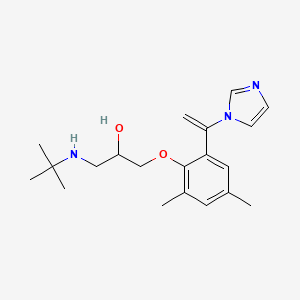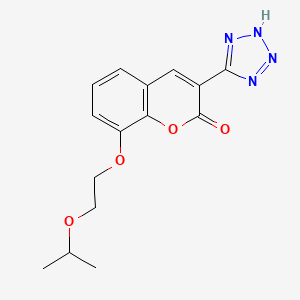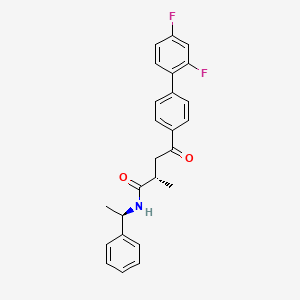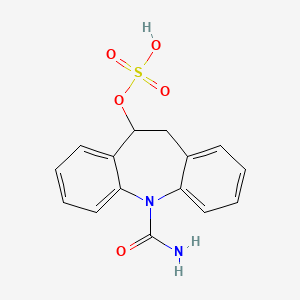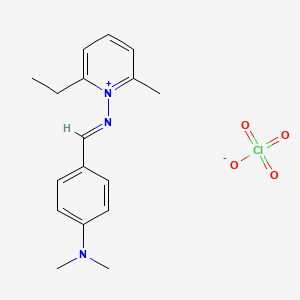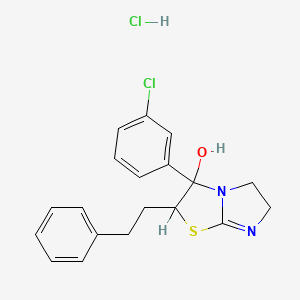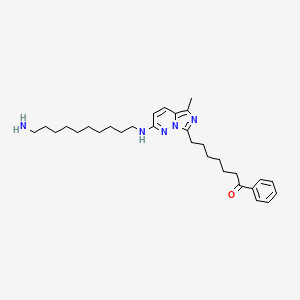
Norfloxacin monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norfloxacin monohydrate is a fluoroquinolone antibiotic used primarily to treat bacterial infections. It is effective against a broad spectrum of gram-positive and gram-negative bacteria. This compound is commonly used to treat urinary tract infections, gynecological infections, prostatitis, and certain types of gastroenteritis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norfloxacin monohydrate can be synthesized through a solvent-mediated transformation experiment in toluene, using resorcinol as a coformer. This method yields both anhydrous and monohydrate forms with a 1:1 Norfloxacin/resorcinol stoichiometry .
Industrial Production Methods: An improved method for the synthesis of norfloxacin involves the use of specific reaction conditions and reagents to enhance yield and purity. This method has been detailed in pharmaceutical chemistry journals .
Chemical Reactions Analysis
Types of Reactions: Norfloxacin monohydrate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Often uses oxidizing agents like potassium permanganate.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly uses halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield norfloxacin derivatives with altered functional groups .
Scientific Research Applications
Norfloxacin monohydrate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of new cocrystals to enhance solubility and dissolution rates.
Biology: Studied for its effects on bacterial DNA gyrase, which is crucial for bacterial DNA replication.
Medicine: Used to treat various bacterial infections, including urinary tract infections and gastroenteritis.
Industry: Applied in wastewater treatment to remove antibiotic residues from aqueous solutions.
Mechanism of Action
Norfloxacin monohydrate exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the untwisting of DNA, thereby inhibiting bacterial growth and proliferation .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity and higher bioavailability.
Uniqueness: Norfloxacin monohydrate is unique in its specific activity against urinary tract infections and its ability to form cocrystals that enhance its solubility and dissolution rates .
By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and healthcare professionals can better utilize this compound in various scientific and medical fields.
Properties
CAS No. |
478082-34-7 |
|---|---|
Molecular Formula |
C16H20FN3O4 |
Molecular Weight |
337.35 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C16H18FN3O3.H2O/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20;/h7-9,18H,2-6H2,1H3,(H,22,23);1H2 |
InChI Key |
ITBINNOMHXTMLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


